
1-(3-Chloropropyl)-4-fluorobenzene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Microwave Spectroscopy and Molecular Properties
- The microwave spectrum of related compounds like 1-chloro-3-fluorobenzene has been investigated, providing insights into rotational and quartic centrifugal distortion constants, components of the nuclear quadrupole coupling tensor, and dipole moments. These studies are essential for understanding the molecular properties of fluorobenzene derivatives (Onda et al., 1994).
Synthesis of Triazole Derivatives
- Synthesis of new 1,2,3-triazole derivatives from fluorobenzene compounds, including 1-(azidomethyl)-4-fluorobenzene, has been explored. These derivatives show potential inhibitory activity against acidic corrosion of steels, indicating the use of fluorobenzene derivatives in materials science and corrosion inhibition (Negrón-Silva et al., 2013).
Electrochemical Fluorination Studies
- Research on electrochemical fluorination of aromatic compounds, including monofluoromethylbenzene and difluoromethylbenzene, highlights the chemical transformations and product profiles of fluorobenzene derivatives. These findings are crucial for understanding the electrochemical behaviors of such compounds (Momota et al., 1998).
Study of Intermolecular Interactions
- Investigations into C−H···F interactions in the crystal structures of fluorobenzenes, including studies on fluorobenzene derivatives, are fundamental for understanding weak intermolecular interactions in crystal engineering and material science (Thalladi et al., 1998).
Phosphodiesterase Inhibitors Synthesis
- Synthesis studies of fluorobenzene derivatives like 1-(2,3-epoxypropoxy)-2(4)-fluorobenzenes for potential use as phosphodiesterase (PDE) inhibitors demonstrate their relevance in medical chemistry and therapeutic applications (Baker et al., 1995).
Lipase-Catalyzed Resolution in Synthesis
- α-(3-Chloropropyl)-4-fluorobenzenemethanol, a potential intermediate for synthesizing anti-psychotic agents, has been resolved using lipase-catalyzed acetylation or hydrolysis. This showcases the application of fluorobenzene derivatives in stereoselective synthesis and pharmaceutical development (Hanson et al., 1994).
Organometallic Chemistry Using Fluorinated Benzenes
- Studies on the use of fluorobenzenes in organometallic chemistry and transition-metal-based catalysis highlight the role of fluorobenzene derivatives as solvents or ligands in complex chemical reactions. This research is crucial for advancing synthetic methodologies in organometallic chemistry (Pike et al., 2017).
Photophysics of Fluorobenzene Derivatives
- Research on the photophysics of compounds like 1,4-diethynyl-2-fluorobenzene in solution and crystals contributes to our understanding of the effects of aggregation on the photophysical properties of fluorobenzene derivatives. This is important for the development of photonic and electronic materials (Levitus et al., 2001).
Biodegradation of Fluorinated Compounds
- Studies on the degradation of fluorobenzene and its metabolites by Burkholderia fungorum FLU100 provide insights into the biotransformation and biodegradation processes of fluorinated aromatic compounds, relevant for environmental biotechnology and pollution remediation (Strunk & Engesser, 2013).
Orientations Futures
Propriétés
IUPAC Name |
1-(3-chloropropyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGVMGXKGNKRAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513291 | |
| Record name | 1-(3-Chloropropyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropyl)-4-fluorobenzene | |
CAS RN |
64747-82-6 | |
| Record name | 1-(3-Chloropropyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)


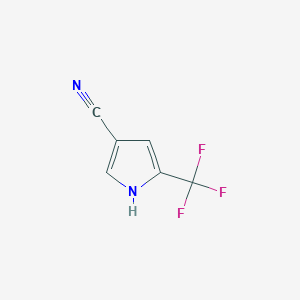

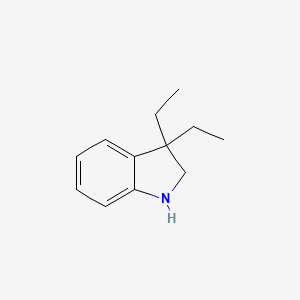

![3-(2'-DEOXY-beta-D-2-RIBOFURANOSYL)PYRIDO[2,3-D]PYRIMIDINE-2,7(8H)-DIONE](/img/structure/B1354992.png)
![4-[1,3]Dioxolan-2-yl-hexan-1-ol](/img/structure/B1354994.png)
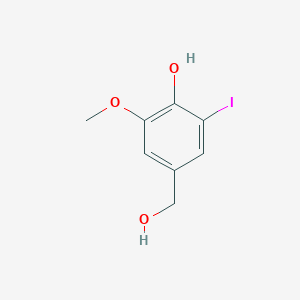
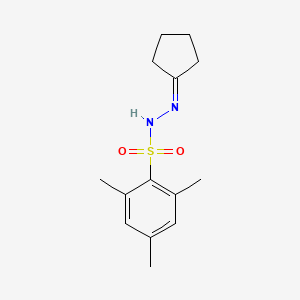
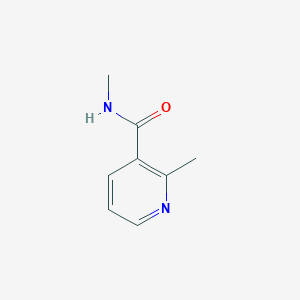
![2-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1355006.png)